Furan-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Furan-2-Sulfonic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, structure, and potential applications of furan-2-sulfonic acid, a versatile heterocyclic compound with significant promise in medicinal chemistry and materials science.
Furan-2-sulfonic acid is a significant heterocyclic organic compound that has garnered increasing interest in the fields of chemical synthesis and drug discovery. Its unique structure, combining the aromaticity of a furan (B31954) ring with the strong acidity of a sulfonic acid group, imparts a distinct reactivity profile that makes it a valuable building block for a wide array of more complex molecules. This technical guide provides a thorough examination of its chemical properties, structural characteristics, synthesis, and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
Furan-2-sulfonic acid's properties are largely dictated by the interplay between the electron-rich furan ring and the powerfully electron-withdrawing sulfonic acid moiety. This substitution enhances the compound's solubility in aqueous solutions while also modulating the reactivity of the furan ring.[1]
Physicochemical Data
A summary of the key physicochemical properties of furan-2-sulfonic acid is presented in the table below. It is important to note that while some properties have been experimentally determined, others, such as the pKa, are based on estimations from computational models.
| Property | Value | Source |
| Molecular Formula | C₄H₄O₄S | [1][2] |
| Molecular Weight | 148.14 g/mol | [1][2] |
| CAS Number | 82971-11-7 | [1][2] |
| IUPAC Name | furan-2-sulfonic acid | [1][2] |
| Canonical SMILES | C1=COC(=C1)S(=O)(=O)O | [1][2] |
| InChI Key | OKSYMZKKVJYKKJ-UHFFFAOYSA-N | [1][2] |
| Density | 1.559 g/cm³ | |
| Refractive Index | 1.535 | |
| pKa (estimated) | ~1.2 | [1] |
| Solubility | Enhanced solubility in aqueous environments | [1] |
Chemical Structure and Reactivity
The structure of furan-2-sulfonic acid is characterized by a five-membered furan ring with a sulfonic acid group attached at the 2-position. The sulfonic acid group acts as a strong electron-withdrawing substituent, which reduces the electron density of the furan ring. This deactivation makes the ring less susceptible to electrophilic attack compared to unsubstituted furan.[1] However, this electron-withdrawing effect also serves to stabilize the furan ring against acid-induced polymerization, a common issue with furan and its more electron-rich derivatives.[1] Despite this deactivation, the furan ring in furan-2-sulfonic acid can still participate in electrophilic aromatic substitution reactions.[1]
Synthesis of Furan-2-Sulfonic Acid
The primary method for the synthesis of furan-2-sulfonic acid is through the direct sulfonation of furan. Due to the high reactivity of the furan ring in the presence of strong acids, which can lead to polymerization, milder sulfonating agents are typically employed.[1] A widely adopted and effective method involves the use of a sulfur trioxide-pyridine (SO₃·py) complex.[1]
Experimental Protocol: Sulfonation of Furan
Objective: To synthesize furan-2-sulfonic acid via electrophilic aromatic substitution using a sulfur trioxide-pyridine complex.
Materials:
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Furan
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Sulfur trioxide-pyridine complex (SO₃·py)
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1,2-Dichloroethane (B1671644) (anhydrous)
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Pyridine (anhydrous)
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Apparatus for inert atmosphere reaction (e.g., Schlenk line)
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Standard glassware for synthesis and workup
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the sulfur trioxide-pyridine complex in anhydrous 1,2-dichloroethane.
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To this solution, add a solution of freshly distilled furan in anhydrous 1,2-dichloroethane dropwise at a controlled temperature. The reaction is typically conducted at elevated temperatures, around 100°C, to favor the formation of the monosulfonated product.[1]
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The reaction progress can be monitored by thin-layer chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to room temperature.
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The product can be isolated and purified. The separation of monosulfonated and polysulfonated products can be achieved based on the differential solubility of their barium salts in ethanol.[1]
Spectroscopic Characterization
While specific, detailed experimental spectra for furan-2-sulfonic acid are not widely published, the expected spectroscopic characteristics can be inferred from the known data of furan and the influence of the sulfonic acid group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The electron-withdrawing nature of the sulfonic acid group is expected to have a significant deshielding effect on the protons and carbons of the furan ring, leading to downfield shifts in both ¹H and ¹³C NMR spectra, particularly for the nuclei closer to the substituent.
General ¹H and ¹³C NMR Protocol for Furan Derivatives:
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Sample Preparation: Dissolve 5-25 mg of the furan derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
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Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically obtained.
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Referencing: Chemical shifts are referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
The IR spectrum of furan-2-sulfonic acid is expected to show characteristic absorption bands for the sulfonic acid group, including S=O stretching vibrations (typically in the 1350–1200 cm⁻¹ region) and S-O stretching vibrations (around 1050 cm⁻¹).
General IR Spectroscopy Protocol (KBr Pellet Method):
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Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
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Data Acquisition: Obtain a background spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Place the KBr pellet in the sample holder and record the spectrum, typically in the 4000-400 cm⁻¹ range.
Applications in Drug Development
The furan ring is considered a "privileged structure" in medicinal chemistry, and furan-2-sulfonic acid serves as a valuable scaffold for the synthesis of novel therapeutic agents.[1] The sulfonic acid group can be readily converted into other functional groups, such as sulfonamides, which are a well-established class of compounds with a broad spectrum of biological activities.[1] Derivatives of furan-2-sulfonic acid have been investigated for potential applications in treating neurodegenerative and inflammatory conditions.[1]
While specific signaling pathways for furan-2-sulfonic acid have not been elucidated in the available literature, its derivatives, particularly sulfonamides, are known to act as inhibitors of various enzymes. A prominent example is their role as carbonic anhydrase inhibitors. The general mechanism involves the binding of the sulfonamide moiety to the zinc ion in the active site of the enzyme.
Conclusion
Furan-2-sulfonic acid is a versatile and reactive intermediate with significant potential in organic synthesis and medicinal chemistry. Its unique chemical properties, stemming from the combination of a furan ring and a sulfonic acid group, make it a valuable tool for the development of novel compounds with a wide range of potential therapeutic applications. Further research into its biological activities and the elucidation of its specific molecular targets and signaling pathways will undoubtedly unlock new opportunities for its use in drug discovery and development.
